![molecular formula C16H33NO3 B14419747 6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid CAS No. 81213-60-7](/img/structure/B14419747.png)
6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid is a compound with the molecular formula C16H33NO3. It contains 33 hydrogen atoms, 16 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid typically involves the reaction of hexanoic acid derivatives with hydroxyethyl and octylamine groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a biochemical probe.
Medicine: Explored for its therapeutic potential and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminohexanoic acid: An ε-amino acid used to control postoperative bleeding and treat overdose effects of thrombolytic agents.
Aminocaproic acid: A derivative and analogue of lysine, effective in inhibiting enzymes that bind lysine residues.
Uniqueness
6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid is unique due to its specific combination of hydroxyethyl and octylamine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
| 81213-60-7 | |
Formule moléculaire |
C16H33NO3 |
Poids moléculaire |
287.44 g/mol |
Nom IUPAC |
6-[2-hydroxyethyl(octyl)amino]hexanoic acid |
InChI |
InChI=1S/C16H33NO3/c1-2-3-4-5-6-9-12-17(14-15-18)13-10-7-8-11-16(19)20/h18H,2-15H2,1H3,(H,19,20) |
Clé InChI |
XHZGGHHYJJNBQH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CCCCCC(=O)O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione](/img/no-structure.png)
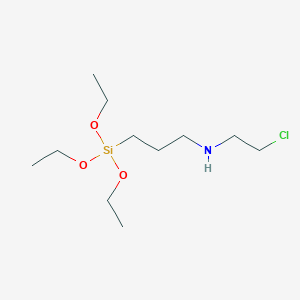
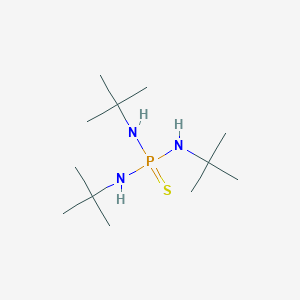
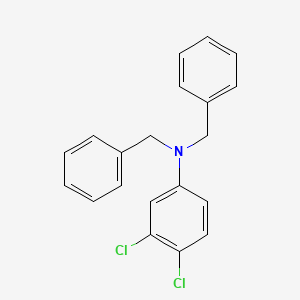
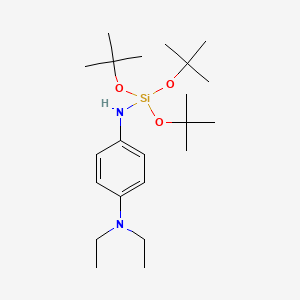
![2,2'-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14419706.png)
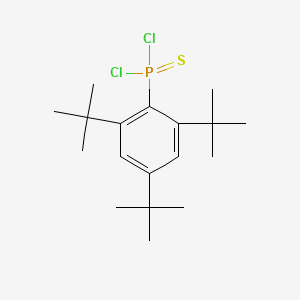
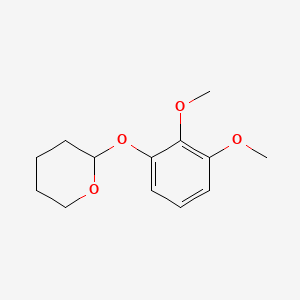
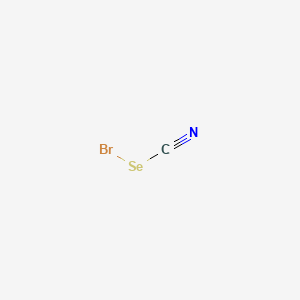
![3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid](/img/structure/B14419741.png)
